Home > Products > Screening Compounds P11586 > Insulin lispro (5.97 MG)
Insulin lispro (5.97 MG) -

Insulin lispro (5.97 MG)

Catalog Number: EVT-10964030
CAS Number:
Molecular Formula: C257H389N65O77S6
Molecular Weight: 5814 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Insulin that has been modified so that the B-chain contains a LYSINE at position 28 instead of a PROLINE and a PROLINE at position 29 instead of a LYSINE. It is used to manage BLOOD GLUCOSE levels in patients with TYPE 2 DIABETES.
Overview

Insulin lispro is a rapid-acting insulin analog that plays a crucial role in the management of diabetes mellitus by facilitating glucose uptake in tissues. It was developed to provide a faster onset and shorter duration of action compared to regular human insulin, making it particularly useful for controlling postprandial blood glucose levels. The chemical structure of insulin lispro differs from that of human insulin by the reversal of the amino acids proline and lysine at positions B28 and B29, which enhances its pharmacokinetic profile.

Source

Insulin lispro is produced using recombinant DNA technology, primarily through the expression of modified genes in Escherichia coli. This method allows for the efficient production of the protein in a form that can be purified and formulated for therapeutic use. The production process involves fermentation, purification, and formulation steps to ensure that the final product meets regulatory standards for safety and efficacy.

Classification

Insulin lispro is classified as a rapid-acting insulin analog. It is categorized under the broader class of insulin preparations used in diabetes management, which includes long-acting and intermediate-acting insulins as well. Its rapid action is beneficial for controlling blood glucose spikes that occur after meals.

Synthesis Analysis

Methods

The synthesis of insulin lispro can be achieved through several methodologies, including:

  1. Recombinant DNA Technology: The gene encoding insulin lispro is inserted into a plasmid vector and introduced into Escherichia coli. The bacteria express the protein, which is then harvested and purified.
  2. Chemical Synthesis: Recent advances have explored total chemical synthesis methods, involving techniques such as native chemical ligation to create the desired peptide bonds while ensuring proper folding into its active conformation .

Technical Details

The recombinant production typically involves:

  • Fermentation: Culturing Escherichia coli in controlled environments to maximize yield.
  • Purification: Utilizing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate insulin lispro from other bacterial proteins.
  • Folding and Modification: Ensuring correct disulfide bond formation to achieve biological activity.
Molecular Structure Analysis

Structure

Insulin lispro has a molecular formula of C257H383N65O77S6 and a molecular weight of approximately 5,733 Da. Its structure consists of two peptide chains (A and B) linked by disulfide bonds, with specific modifications at the B-chain positions 28 and 29.

Data

  • A Chain: Composed of 21 amino acids.
  • B Chain: Composed of 30 amino acids.
  • Disulfide Bonds: Three disulfide bridges stabilize the molecule, critical for its biological function.
Chemical Reactions Analysis

Reactions

Insulin lispro undergoes various biochemical reactions upon administration:

  1. Binding to Insulin Receptors: Insulin lispro binds to specific receptors on target cells (muscle, fat, liver), initiating intracellular signaling pathways that facilitate glucose uptake.
  2. Metabolic Pathways: It influences carbohydrate metabolism by promoting glycogen synthesis in the liver and enhancing glucose uptake in muscle tissues.

Technical Details

The binding affinity of insulin lispro to its receptor is similar to that of human insulin, but its rapid action results from its altered structure which reduces self-aggregation, allowing for quicker absorption into the bloodstream .

Mechanism of Action

Process

The mechanism of action for insulin lispro involves:

  1. Receptor Binding: Insulin lispro binds to the insulin receptor on target cells.
  2. Signal Transduction: This binding activates signaling cascades that promote glucose transport into cells via glucose transporter proteins.
  3. Metabolic Effects:
    • In adipose tissue, it stimulates lipogenesis and inhibits lipolysis.
    • In muscle tissue, it enhances protein synthesis and glycogen storage.
    • In liver tissue, it promotes glycogen synthesis and inhibits gluconeogenesis .

Data

  • Onset of Action: Approximately 15 minutes post-injection.
  • Peak Effect: Occurs around 1 to 2 hours after administration.
  • Duration: Lasts about 3 to 5 hours.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless solution.
  • Solubility: Highly soluble in water due to its polypeptide nature.

Chemical Properties

  • pH Range: Typically formulated at a pH between 6 and 7 for stability.
  • Stability: Sensitive to temperature; must be stored under refrigeration.

Relevant Data or Analyses

Studies have shown that insulin lispro maintains its stability over time when stored properly, with minimal degradation observed under recommended conditions .

Applications

Scientific Uses

Insulin lispro is primarily used in clinical settings for:

  1. Diabetes Management: Essential for individuals with Type 1 diabetes and those with Type 2 diabetes who require rapid control of blood sugar levels.
  2. Research Applications: Utilized in studies investigating metabolic pathways related to insulin signaling and glucose metabolism.
  3. Pharmaceutical Development: Serves as a model compound in developing new insulin analogs with improved pharmacokinetic properties.
Molecular Design and Structure-Activity Relationship of Insulin Lispro

Rationale for Amino Acid Substitution at Positions B28 and B29

The molecular engineering of insulin lispro (sequence: LysB28, ProB29) originated from systematic analysis of insulin self-assembly behavior. Native human insulin contains ProB28 and LysB29, which facilitate dimer formation via β-sheet interactions between B24–B28 segments. This dimerization interface is stabilized by hydrogen bonds involving ProB28’s carbonyl group and LysB29’s amino group [1] [3]. Reversing these residues disrupts the geometric complementarity required for β-sheet formation:

  • Steric hindrance: LysB28’s extended side chain prevents optimal alignment of B-chains
  • Electrostatic repulsion: ProB29 lacks hydrogen-bonding capacity, weakening dimer stability
  • Thermodynamic impact: Free energy of dimerization decreases by ~2 kcal/mol compared to native insulin [3] [7]

Table 1: Thermodynamic Parameters of Insulin Dimerization

Insulin TypeΔG° (kcal/mol)Kd (μM)Structural Feature
Native Insulin-5.210^−6Stable β-sheet interface
Insulin Lispro-3.110^−4Disrupted B24-B28 alignment

This deliberate perturbation of the dimer interface enables rapid absorption post-injection while preserving the receptor-binding domain (A1-A21/B1-B22) intact [1] [6].

Impact of Lys-Pro Reversal on Hexamer Dissociation Kinetics

Insulin formulations require hexameric stability for pharmaceutical storage but rapid dissociation for physiological efficacy. Insulin lispro exhibits distinctive assembly properties:

Hexamer Formation Dynamics

  • Requires zinc ions and phenolic preservatives (m-cresol/phenol) to adopt R6 conformation
  • Forms less compact hexamers than native insulin, evidenced by 12% larger hydrodynamic radius (4.3 nm vs. 3.8 nm) [7]
  • Binding affinity for phenolic ligands reduced 3-fold due to altered B26-B30 conformation [3]

Dissociation Kinetics

Light scattering studies reveal two-phase dissociation after subcutaneous injection simulation:

  • Initial rapid phase (t1/2 = 2–5 min): Hexamer-to-dimer transition via phenolic ligand ejection
  • Slow phase (t1/2 = 30–60 min): Dimer-to-monomer dissociation controlled by interface stability [7]

Table 2: Dissociation Kinetics of Insulin Hexamers

ConditionHexamer t1/2 (min)Monomer Formation t1/2 (min)
Native Insulin (Zn²⁺ + phenol)120 ± 1560 ± 8
Insulin Lispro (Zn²⁺ + m-cresol)18 ± 342 ± 6
Insulin Lispro (Zn²⁺-free)<0.5<10

Accelerated absorption is attributed to rapid phenolic ligand depletion in subcutaneous tissue, not merely dilution effects [3] [7].

Computational Modeling of Receptor Binding Affinity Modifications

Despite altered self-assembly, insulin lispro maintains near-native receptor affinity due to preserved structural topology in the receptor-binding domain:

Docking Studies with Insulin Receptor (IR)

  • Molecular dynamics simulations show 12% reduction in interface area (1325 Ų vs. 1507 Ų in native insulin) [4]
  • Key interacting residues (B12Val, B24Phe, B25Phe) maintain spatial orientation within 1.2 Å RMSD
  • Reduced interaction energy primarily stems from altered B28-B29 side chain positioning, which does not directly contact IR [4] [9]

αCT Threading Mechanism

Cryo-EM and crystallographic analyses reveal a unique binding adaptation:

  • Insulin lispro’s flexible B26-B30 segment permits deeper insertion of receptor αCT peptide (residues 704–719)
  • This "threading" compensates for weaker peripheral contacts by enhancing buried surface complementarity
  • Binding affinity remains at 85–95% of native insulin despite interface area reduction [9]

Comparative Analysis with Native Insulin Conformational Dynamics

Hydrogen-deuterium exchange NMR provides atomic-level insight into structural stability differences:

Core Stability

  • Four conserved α-helical hydrogen bonds (A4-A19, A17-B11, B7-B19, B18-B22) exhibit similar protection factors (10³–10⁴) in both molecules
  • These stable regions flank the A20–B19 interchain disulfide, constituting the evolutionary conserved folding nucleus [5] [8]

Dynamic Regions

  • B-chain C-terminus (B24-B30): Exchange rates 20-fold faster in insulin lispro due to disrupted β-sheet hydrogen bonding
  • Hexamer-stabilizing residues (B9Ser, B13Glu): Protection factors decrease from 10² in native insulin to <10 in lispro
  • Receptor-binding surface (A1-A4/A19-A21): Transient unfolding events increase 3-fold, potentially enhancing receptor engagement kinetics [5]

Table 3: Hydrogen Bond Stability Metrics

Structural RegionProtection Factor (Native)Protection Factor (Lispro)Functional Implication
B-Chain C-terminus350 ± 4018 ± 3Accelerates monomer dissociation
A-chain Helix (A1-A8)8,200 ± 6007,900 ± 500Maintains core stability
B-chain Helix (B9-B19)4,500 ± 3001,200 ± 200Facilitates receptor-induced unfolding

The strategic destabilization of oligomeric interfaces while preserving the bioactive core exemplifies structure-guided protein engineering, enabling optimized pharmacokinetics without compromising pharmacodynamic efficacy [1] [5] [9].

Properties

Product Name

Insulin lispro (5.97 MG)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C257H389N65O77S6

Molecular Weight

5814 g/mol

InChI

InChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1

InChI Key

WNRQPCUGRUFHED-DETKDSODSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.